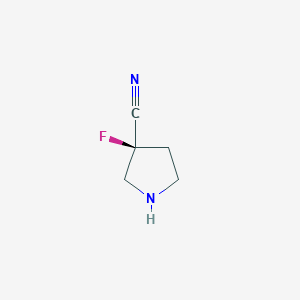

(3S)-3-fluoropyrrolidine-3-carbonitrile

Description

(3S)-3-Fluoropyrrolidine-3-carbonitrile is a fluorinated pyrrolidine derivative characterized by a fluorine atom and a nitrile (carbonitrile) group at the 3-position of the pyrrolidine ring, with (3S) stereochemistry. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic natural amino acids. The introduction of fluorine enhances metabolic stability and modulates electronic properties, while the nitrile group can act as a hydrogen bond acceptor or participate in click chemistry.

Properties

Molecular Formula |

C5H7FN2 |

|---|---|

Molecular Weight |

114.12 g/mol |

IUPAC Name |

(3S)-3-fluoropyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C5H7FN2/c6-5(3-7)1-2-8-4-5/h8H,1-2,4H2/t5-/m1/s1 |

InChI Key |

KSPZEMCRWJMWJF-RXMQYKEDSA-N |

Isomeric SMILES |

C1CNC[C@@]1(C#N)F |

Canonical SMILES |

C1CNCC1(C#N)F |

Origin of Product |

United States |

Preparation Methods

Methodology and Mechanism

The 5-exo-trig iodocyclization of allylic fluorides bearing nitrogen nucleophiles is a key method for constructing fluoropyrrolidine scaffolds. As reported by Combettes et al., allylsilanes undergo electrophilic fluorination to generate bench-stable precursors. Subsequent iodocyclization with iodine induces ring closure, producing 3-fluoropyrrolidines with high syn-diastereoselectivity (dr = 10:1 to >20:1). The fluorine’s position inside the I₂–π complex during cyclization governs stereochemical outcomes.

Example Synthesis

Limitations

- Requires pre-functionalized allylic fluorides.

- Limited to substrates with electron-withdrawing groups (e.g., tosyl) for optimal cyclization.

Deoxofluorination of Pyrrolidinones

XtalFluor-E-Mediated Fluorination

Dialkylaminodifluorosulfinium salts, such as XtalFluor-E, enable deoxofluorination of carbonyl groups. In a study by L’Heureux et al., N-Cbz-pyrrolidin-3-one was treated with XtalFluor-E and triethylamine trihydrofluoride (TEA·3HF) to yield N-Cbz-3,3-difluoropyrrolidine. Adapting this protocol for monofluorination requires stoichiometric control.

Optimized Conditions

Selectfluor-Based Electrophilic Fluorination

Electrophilic fluorination of enolates or silyl enol ethers using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provides an alternative route. For example, the enolate of pyrrolidin-3-one reacts with Selectfluor to introduce fluorine at C3.

Asymmetric Synthesis via Chiral Auxiliaries

Chiral Pool Approach

Koldobskii et al. utilized methyl α-fluoroacrylate and (R)-1-phenylethylamine to synthesize enantiopure 3-fluoro-3-aminomethylpyrrolidines. Key steps include:

- Michael Addition : Chiral amine addition to α-fluoroacrylate.

- Cyclization : Intramolecular amidation to form the pyrrolidine ring.

- Nitrile Introduction : Cyanide displacement of a leaving group (e.g., bromide).

Data Table: Representative Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Michael Addition | (R)-1-Phenylethylamine, THF | 92 |

| Cyclization | EDCI, HOBt, DCM | 85 |

| Cyanidation | NaCN, DMF, 80°C | 78 |

Enzymatic Resolution

Racemic 3-fluoropyrrolidine-3-carbonitrile can be resolved using lipases or esterases. For instance, Candida antarctica lipase B selectively hydrolyzes (R)-enantiomers of ester precursors, leaving the (S)-enantiomer intact.

Nitrile Group Introduction Strategies

Cyanide Displacement

A bromide or mesylate intermediate at C3 undergoes nucleophilic substitution with cyanide sources (e.g., KCN, NaCN). For example, 3-bromo-3-fluoropyrrolidine treated with NaCN in DMF at 80°C affords the nitrile.

Strecker Synthesis

Condensation of 3-fluoropyrrolidin-3-imine with KCN and an aldehyde yields α-aminonitriles, which are hydrolyzed to the target compound.

Case Study: Synthesis from 2,2-Dichlorotrifluoro-1-Iodoethane

Moiseev et al. developed a four-step route to 3,3-difluoropyrrolidine, adaptable for monofluorination:

- Alkylation : Reaction with pyrrolidine to form 3-iodo-3-fluoropyrrolidine.

- Cyanidation : NaCN substitution at the iodide position.

- Reduction : Hydrogenation to remove protecting groups.

Industrial-Scale Considerations

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel catalyzes nitrile reduction in Saxagliptin intermediates. Similar conditions (H₂, 15–30°C, MeOH) can be applied for deprotection without altering the nitrile group.

Green Chemistry Approaches

Solvent-free fluorination using mechanochemical methods or flow chemistry reduces waste and improves safety.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-fluoropyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3S)-3-fluoropyrrolidine-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It can serve as a lead compound in drug discovery.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the chemical industry, it is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-fluoropyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. These interactions can modulate biological pathways and exert pharmacological effects.

Comparison with Similar Compounds

Structural Analogues

The following fluorinated pyrrolidine derivatives are structurally related and provide insights into the impact of substituent position and stereochemistry:

Key Observations :

- Stereochemistry : The (3S) configuration in the target compound may confer distinct chiral recognition properties compared to (2S,4S) or racemic mixtures.

- Functional Groups : The carboxylic acid and benzodioxolyl groups in the compound from expand its polarity and aromatic interactions, unlike the simpler nitrile-fluorine motif in the target compound .

Spectroscopic Characterization

- FTIR : For (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)...pyrrolidine-3-carboxylic acid, key peaks include carbonyl (1675 cm⁻¹) and aromatic (1601–1489 cm⁻¹) stretches, which are absent in the target compound due to its lack of aromatic substituents .

- Mass Spectrometry : APCI-MS confirmed the molecular ion ([M+H]⁺) at m/z 466 for the compound in , aligning with its molecular formula (C₂₂H₂₂F₃N₃O₅) . For simpler fluoropyrrolidines like the target compound, MS would likely show a lower m/z due to reduced molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.